6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-2-carboxylicacid
Description
This compound is a fluorenylmethoxycarbonyl (Fmoc)-protected heterocyclic carboxylic acid. Its structure features a hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole core, which combines a pyrrolidine ring fused with a 1,4-dioxane moiety. The Fmoc group [(9H-fluoren-9-yl)methoxycarbonyl] serves as a protective group for the amine functionality, commonly utilized in peptide synthesis and solid-phase chemistry to ensure regioselective reactions .
Properties
Molecular Formula |
C22H21NO6 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C22H21NO6/c24-21(25)20-12-27-18-9-23(10-19(18)29-20)22(26)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-20H,9-12H2,(H,24,25) |
InChI Key |
JXYLKEAMHOKWKS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(CO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-2-carboxylic acid typically involves the protection of amino acids with the Fmoc group. The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate (Na2CO3) or sodium bicarbonate (NaHCO3) . The reaction is carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Peptide Bond Formation
The Fmoc group acts as a protecting group for the amino functionality, enabling selective activation of the carboxylic acid during peptide synthesis. Activation typically involves coupling reagents (e.g., HATU, HBTU) and a base (e.g., DIPEA) to form reactive intermediates like mixed carbonic acid anhydrides or activated esters. These intermediates react with amines to form peptide bonds under mild conditions.
Mechanism :
-
Activation : The carboxylic acid reacts with a coupling reagent to form a reactive intermediate.
-
Amination : The intermediate reacts with an amine nucleophile to form a peptide bond.
-
Deprotection : The Fmoc group is removed under basic conditions (e.g., piperidine) to regenerate the amine for subsequent reactions.
Deprotection Reactions
The Fmoc group is labile under basic conditions, allowing selective removal without altering other functional groups. Common deprotection agents include piperidine or morpholine in DMF .
Mechanism :
-
The Fmoc group undergoes nucleophilic cleavage under basic conditions, releasing the amino group and forming a stable dibenzofulvene byproduct .
Coupling Reactions
The compound participates in coupling reactions to form amides, esters, or other derivatives. For example:
-
Amide formation : Reaction with amines in the presence of coupling agents (e.g., EDCl, HOBt).
-
Ester formation : Reaction with alcohols under acidic or basic catalysis.
Reagents :
-
Activating agents : HATU, HBTU, EDCl.
-
Bases : DIPEA, NMM.
-
Catalysts : DMAP (for esterifications).
Hydrolysis
The carboxylic acid can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylate salt or carboxylic acid. This reaction is reversible and depends on pH.
Analytical Methods
To monitor reaction progress and purity:
-
NMR spectroscopy : Tracks deprotection via disappearance of Fmoc signals.
-
HPLC : Quantifies conversion and isolates products.
-
Mass spectrometry : Confirms molecular weight of intermediates and final products.
Comparison of Key Reaction Types
| Reaction Type | Description | Reagents/Conditions | Application |
|---|---|---|---|
| Peptide bond formation | Activation of carboxylic acid for amide bond synthesis | HATU, DIPEA, DMF | Peptide synthesis |
| Deprotection | Removal of Fmoc group to expose amine | Piperidine, morpholine, DMF | Sequential peptide chain elongation |
| Coupling | Formation of amides/esters from carboxylic acid | EDCl, HOBt, DMAP | Functionalization of carboxylic acid |
| Hydrolysis | Conversion between carboxylic acid and carboxylate | HCl, NaOH | pH-dependent interconversion |
Research Findings
-
The Fmoc group’s stability under mild deprotection conditions ensures compatibility with sensitive functional groups during synthesis .
-
Coupling reactions are optimized for high yields (often >90%) using pre-activated intermediates.
-
Analytical techniques like HPLC provide critical quality control data for reaction optimization.
Scientific Research Applications
Based on the search results, here's what is known about the compound 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-2-carboxylic acid:
General Information:
- Name: 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-2-carboxylic acid is a chemical compound.
- CAS Number: 2551117-23-6.
- Molecular Formula: C22H21NO6.
- Molecular Weight: 395.4.
- Purity: Typically around 95%.
Properties
- It is a useful research compound offered in different packaging options.
Safety Information
- Signal Word: Warning .
- Hazard Statements: H302, H315, H319, H335 .
- Precautionary statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Applications:
- 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-2-carboxylic acid is suitable for many research applications. However, the specific research applications are not detailed in the provided search results.
Other Information
Mechanism of Action
The mechanism of action of 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-2-carboxylic acid involves its ability to act as a protecting group for amino acids during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization . The compound interacts with molecular targets such as enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic Acid (CAS 374791-02-3)
- Structure: Contains a four-membered azetidine ring instead of the dioxino-pyrrole system.
- Synthesis : Prepared via Fmoc protection of azetidine-2-carboxylic acid, with a similarity score of 1.00 to the target compound .
- Applications : Used in constrained peptide design due to its rigid azetidine ring, which enhances metabolic stability compared to flexible pyrrolidine derivatives.
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic Acid (CAS 1380336-01-5)
- Structure : Features a pyrrolidine ring with geminal dimethyl substituents, introducing steric hindrance.
- Molecular Weight : 365.42 g/mol .
(2S,4S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylic Acid (CAS 2343964-27-0)
- Structure : Incorporates a pyridin-4-yloxy substituent on the pyrrolidine ring.
- Applications : The pyridine moiety enhances solubility and enables π-π stacking interactions in drug candidates, a feature absent in the target compound .
Physicochemical and Spectroscopic Data
Functional and Application Differences
- Target Compound : The dioxane ring may improve water solubility compared to purely hydrocarbon-based heterocycles, making it advantageous for aqueous-phase reactions.
- Pyridin-4-yloxy Derivative : Discontinued commercial availability limits its current use, but its aromatic substituent suggests utility in metal-catalyzed cross-coupling reactions.
Biological Activity
The compound 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-2-carboxylic acid is a complex organic structure notable for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Information
- IUPAC Name : 6-(((9H-fluoren-9-yl)methoxy)carbonyl)hexahydro-5H-[1,4]dioxino[2,3-c]pyrrole-2-carboxylic acid
- Molecular Formula : C22H21NO6
- Molecular Weight : 379.4058 g/mol
- CAS Number : 2551117-23-6
- InChI Key : JXYLKEAMHOKWKS-UHFFFAOYSA-N
Structural Features
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group alongside a hexahydro-dioxin ring structure, which is crucial for its biological interactions. The presence of the carboxylic acid group suggests potential for further functionalization and interaction with biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The dioxino-pyrrole structure may interact with enzyme active sites, inhibiting their function. This can be particularly relevant in targeting enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could modulate receptor activity through non-covalent interactions, influencing signaling pathways in cells.
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects against various pathogens, particularly Gram-positive bacteria.
Study 1: Antimicrobial Activity
In a recent study, derivatives of fluorenyl compounds were synthesized and evaluated for their antimicrobial properties. Although specific data on the compound was limited, similar structures exhibited minimum inhibitory concentrations (MICs) against multi-drug resistant strains greater than 256 μg/mL but showed activity against certain Gram-positive strains .
Study 2: Synthesis and Evaluation
Research has indicated that the synthesis of related compounds often involves multi-step organic reactions that yield products with significant biological activity. For instance, the synthesis of fluorenyl-hydrazinthiazole derivatives demonstrated promising antimicrobial properties, suggesting that modifications to the fluorenyl structure can enhance biological efficacy .
Comparative Analysis of Biological Activity
Q & A
Q. What are the common synthetic routes for preparing 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-2-carboxylic acid?
The compound is typically synthesized via Fmoc-protection strategies involving coupling agents like dicyclohexylcarbodiimide (DCC) and activating groups such as N,N-dimethylaminopyridine (DMAP). For example, analogous Fmoc-protected pyrrolidine derivatives are synthesized by reacting fluorenylmethyl esters with activated carboxylic acids under anhydrous conditions . Critical steps include:
- Esterification : Coupling the Fmoc group to the pyrrolidine core using 9-fluorenemethanol.
- Purification : Flash chromatography (e.g., hexane/ethyl acetate gradients) to isolate intermediates .
- Final Deprotection : Selective removal of protecting groups under mild acidic conditions (e.g., acetic acid in ethanol/water) to preserve stereochemistry .
Q. How is the compound characterized to confirm its structural integrity and purity?
Multi-modal analytical techniques are essential:
- NMR Spectroscopy : H and C NMR to verify regiochemistry and Fmoc-group integration (e.g., aromatic protons at δ 7.3–7.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirmation of molecular weight (e.g., [M+H] or [M+Na] peaks) with <5 ppm error .
- Chromatography : HPLC or TLC (silica gel plates) to assess purity (>95% by area normalization) .
Q. What safety precautions are required when handling this compound in the lab?
The compound exhibits acute toxicity (Oral Category 4, H302) and respiratory irritation (H335). Key precautions include:
- PPE : Nitrile gloves, chemical goggles, and lab coats to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods to minimize inhalation of aerosols during weighing or reactions .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during Fmoc protection?
Common side reactions include racemization and Fmoc-group cleavage . Optimization strategies:
- Temperature Control : Maintain reactions at 0–4°C to suppress racemization during coupling .
- Coupling Agents : Replace DCC with milder reagents like HATU to improve efficiency and reduce byproducts .
- Solvent Selection : Use dichloromethane (DCM) over DMF to avoid carbamate degradation .
- Real-Time Monitoring : In-situ FTIR to track carbonyl stretching (∼1720 cm) for reaction completion .
Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?
Impurities like hydrolyzed Fmoc intermediates or oxidation byproducts require:
- LC-MS/MS : Hyphenated techniques with C18 columns (e.g., 2.6 µm particle size) and 0.1% formic acid gradients for separation .
- Stability-Indicating Assays : Stress testing (e.g., 40°C/75% RH for 14 days) to identify degradation products .
- Isotopic Labeling : C-labeled standards to distinguish impurities from matrix effects .
Q. How does the compound’s stability vary under different storage and reaction conditions?
- Thermal Stability : Decomposition occurs above 80°C, releasing toxic fumes (e.g., CO, NO) .
- pH Sensitivity : Hydrolysis accelerates in acidic (pH <3) or basic (pH >9) conditions, degrading the dioxinopiperidine ring .
- Light Sensitivity : Store in amber vials at –20°C under inert gas (argon) to prevent photodegradation .
Q. What are its applications in peptide and heterocyclic drug discovery?
The compound serves as a rigid scaffold for:
- Conformational Restriction : Incorporation into peptidomimetics to enhance target binding (e.g., protease inhibitors) .
- Bifunctional Linkers : Conjugation to fluorophores or biotin via its carboxylic acid group for imaging probes .
- Library Synthesis : Solid-phase parallel synthesis of pyrrolidine-based kinase inhibitors .
Methodological Guidance Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
